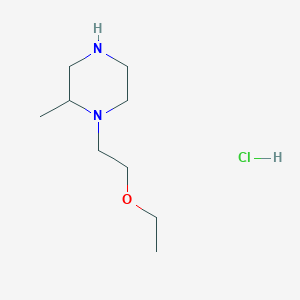
N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide, commonly referred to as CTZ, is a novel compound synthesized through a combination of azide-alkyne cycloaddition and Staudinger reduction. CTZ has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including cancer research and drug development.
Wirkmechanismus
The mechanism of action of CTZ is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and survival pathways. CTZ has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), both of which are involved in cell growth and survival. CTZ has also been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Biochemical and Physiological Effects
Studies have shown that CTZ has minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. CTZ has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. CTZ has also been shown to enhance the anti-cancer effects of certain chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CTZ is that it has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. Additionally, CTZ has been shown to enhance the anti-cancer effects of certain chemotherapy drugs. However, one limitation of CTZ is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on CTZ. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective cancer therapies. Another direction is to study the potential use of CTZ in combination with other chemotherapy drugs, as it has been shown to enhance their anti-cancer effects. Additionally, CTZ could be studied for its potential use in drug delivery systems, as it has been shown to enhance the cellular uptake of certain drugs.
Synthesemethoden
The synthesis of CTZ involves the reaction of 3-chlorophenyl azide with propargyl azide in the presence of copper (I) iodide and triphenylphosphine. The resulting product is then reduced using triphenylphosphine and water to yield CTZ. This synthetic method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CTZ has been extensively studied for its potential anti-cancer properties. In vitro studies have shown that CTZ inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. CTZ has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CTZ has been studied for its potential use in drug delivery systems, as it has been shown to enhance the cellular uptake of certain drugs.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O/c13-9-2-1-3-10(6-9)16-12(19)17-7-11(8-17)18-14-4-5-15-18/h1-6,11H,7-8H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMIGFCSEWGAED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC(=CC=C2)Cl)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chlorophenyl)-3-(triazol-2-yl)azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(methylthio)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2415492.png)

![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)